molecular formula C6H12N4O B13176803 4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol

4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol

Cat. No.: B13176803
M. Wt: 156.19 g/mol
InChI Key: IVRUCJHYSRQGTI-UHFFFAOYSA-N
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Description

4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-one, while reduction of the amino group can produce various amine derivatives .

Scientific Research Applications

4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The triazole ring can also participate in coordination with metal ions, influencing its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-(4-aminotriazol-2-yl)butan-2-ol

InChI

InChI=1S/C6H12N4O/c1-5(11)2-3-10-8-4-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9)

InChI Key

IVRUCJHYSRQGTI-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1N=CC(=N1)N)O

Origin of Product

United States

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